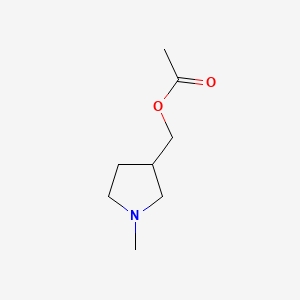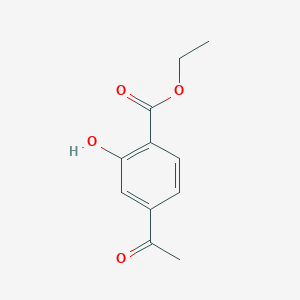
Ethyl 4-acetyl-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetyl-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and is characterized by the presence of an ethyl group, an acetyl group, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-2-hydroxybenzoate can be synthesized through the esterification of 4-acetyl-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
4-Acetyl-2-hydroxybenzoic acid+EthanolAcid catalystEthyl 4-acetyl-2-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetyl-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetyl-2-hydroxybenzoic acid.
Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-hydroxybenzoate.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 4-acetyl-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a preservative in cosmetic formulations.
Mécanisme D'action
The mechanism of action of ethyl 4-acetyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-acetyl-2-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate (Ethylparaben): Used as a preservative with similar ester structure but lacks the acetyl group.
Mthis compound: Similar structure with a methyl group instead of an ethyl group.
Propyl 4-acetyl-2-hydroxybenzoate: Similar structure with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 4-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)9-5-4-8(7(2)12)6-10(9)13/h4-6,13H,3H2,1-2H3 |
Clé InChI |
RPHRWROGJQOELQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


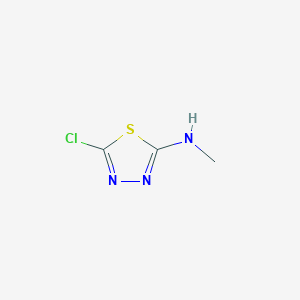
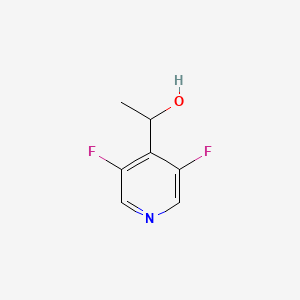
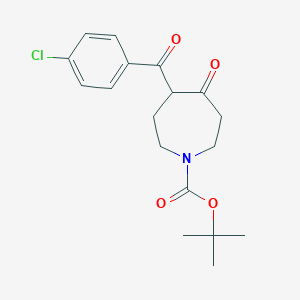
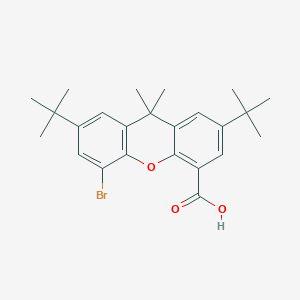
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)
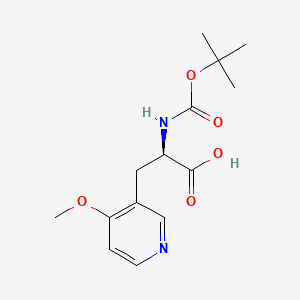
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
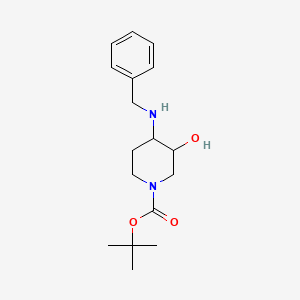
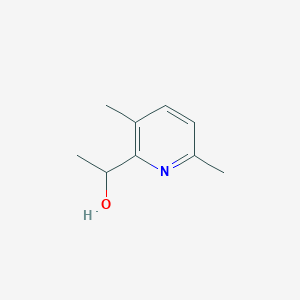
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)
